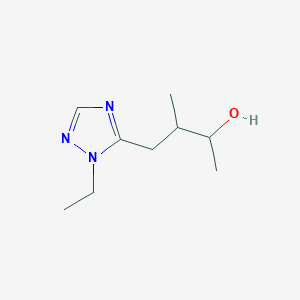
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methylbutanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with 3-methylbutan-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.
化学反応の分析
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides. The reaction conditions may include the use of a base, such as sodium hydroxide or potassium carbonate, to promote the substitution.
Major Products Formed
Oxidation: The major products formed from oxidation reactions include ketones and aldehydes.
Reduction: The reduction of the triazole ring results in the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced, such as alkylated or acylated products.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent.
Medicine: The compound’s biological activities make it a candidate for drug development. Studies have focused on its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound’s biological activities are attributed to its ability to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as aromatase, leading to the inhibition of their activity.
類似化合物との比較
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring and ethyl group but differs in the presence of an ethanamine moiety instead of a methylbutanol group.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar in structure, this compound has a dimethyltriazole ring and an ethanol group.
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its various biological effects, including antifungal, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a triazole ring that is known for its ability to interact with biological systems effectively.
Antifungal Activity
- Mechanism of Action : The triazole group is known for its antifungal properties, primarily through the inhibition of ergosterol synthesis in fungal cell membranes. This disrupts membrane integrity and leads to cell death.
- Case Studies : Research has demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus . In a study comparing different triazole compounds, this compound showed promising results in inhibiting fungal growth at low concentrations.
Antibacterial Activity
- Spectrum of Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Its antibacterial mechanism involves disrupting bacterial cell wall synthesis and function.
- Research Findings : A study indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
- Inhibition of Cancer Cell Proliferation : The compound's triazole moiety has been associated with anticancer properties, potentially through the inhibition of specific enzymes involved in cancer cell metabolism.
- Case Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . It was noted that the compound's efficacy increased with higher concentrations.
Comparative Table of Biological Activities
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-(2-ethyl-1,2,4-triazol-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-4-12-9(10-6-11-12)5-7(2)8(3)13/h6-8,13H,4-5H2,1-3H3 |
InChIキー |
ZSVQUYIBZXWLBO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)CC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















